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Compound of Interest

Compound Name: N,N-Dimethyl-L-Alanine

Cat. No.: B152497 Get Quote

Disclaimer: To date, specific pharmacokinetic studies on N,N-Dimethyl-L-Alanine are not

publicly available. This guide provides a hypothetical pharmacokinetic profile based on data

from structurally related compounds, namely L-alanine and other N,N-dimethylated molecules.

The experimental protocols described are standard industry practices for characterizing the

pharmacokinetics of novel small molecules.

Introduction
N,N-Dimethyl-L-Alanine is a derivative of the non-essential amino acid L-alanine. The addition

of two methyl groups to the primary amine is a common strategy in medicinal chemistry to

modulate the physicochemical and pharmacokinetic properties of a parent molecule. N-

methylation can influence a compound's polarity, membrane permeability, metabolic stability,

and receptor-binding affinity. Understanding the absorption, distribution, metabolism, and

excretion (ADME) of N,N-Dimethyl-L-Alanine is critical for assessing its potential as a

therapeutic agent or its toxicological profile. This technical guide outlines a hypothetical

pharmacokinetic profile for N,N-Dimethyl-L-Alanine and provides detailed experimental

protocols for its comprehensive investigation.

Hypothetical Pharmacokinetic Profile
The pharmacokinetic parameters of N,N-Dimethyl-L-Alanine are expected to differ from its

parent molecule, L-alanine, due to the presence of the dimethylamino group. The following

tables summarize a hypothetical pharmacokinetic profile, drawing analogies from studies on D-

alanine in humans and L-alanine in rats.[1][2]
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Table 1: Hypothetical Oral Pharmacokinetic Parameters
of N,N-Dimethyl-L-Alanine in Humans

Parameter Hypothetical Value
Rationale/Supporting
Evidence

Tmax (h) 0.5 - 1.5

Similar to D-alanine, which has

a Tmax of 0.60 - 0.85 h,

suggesting rapid absorption.[2]

Cmax (µM) Dose-dependent

Expected to show dose-

proportional increases in

maximum plasma

concentration, similar to D-

alanine.[2]

Bioavailability (%) > 80%

L-alanine and other small

neutral amino acids are

generally well-absorbed.[1]

The increased lipophilicity from

dimethylation may enhance

passive diffusion.

Half-life (t½) (h) 1.0 - 3.0

Likely to be longer than that of

D-alanine (0.46 h) due to

potential for increased

metabolic stability and/or

plasma protein binding.[2]

Clearance (L/h) 5 - 15

Expected to be in a similar

range to D-alanine (12.5 L/h),

but may be lower due to

increased metabolic stability.[2]

Volume of Distribution (L) 10 - 20

Potentially larger than that of

D-alanine (8.3 L) due to

increased lipophilicity, allowing

for greater tissue distribution.

[2]
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Table 2: Hypothetical In Vitro ADME Properties of N,N-
Dimethyl-L-Alanine

Parameter
Hypothetical
Value/Classification

Rationale/Supporting
Evidence

Aqueous Solubility High

Expected to be a water-soluble

compound, similar to L-

alanine.

Caco-2 Permeability Moderate to High

The increased lipophilicity from

the dimethyl groups may

enhance passive permeability

compared to L-alanine.

Plasma Protein Binding (%) < 20%

Small, polar molecules like

amino acids generally exhibit

low plasma protein binding.[3]

Metabolic Stability (in vitro half-

life in liver microsomes)
Moderate

N-demethylation by

cytochrome P450 enzymes is

a likely metabolic pathway,

suggesting moderate stability.

Major Metabolites N-methyl-L-alanine, L-alanine

Sequential N-demethylation is

a common metabolic route for

N,N-dimethylated compounds.

Primary Metabolizing Enzymes
Cytochrome P450 (e.g.,

CYP2E1, CYP2A6)

These enzyme subfamilies are

known to be involved in the

metabolism of N,N-

dimethylated compounds.

Experimental Protocols
To definitively determine the pharmacokinetic profile of N,N-Dimethyl-L-Alanine, a series of in

vitro and in vivo studies are required. The following are detailed protocols for key experiments.

Caco-2 Permeability Assay
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Objective: To assess the intestinal permeability of N,N-Dimethyl-L-Alanine and identify

potential for active transport.

Methodology:

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to

form a differentiated monolayer.

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Permeability Assessment:

A solution of N,N-Dimethyl-L-Alanine is added to the apical (A) side of the Transwell

insert, and the appearance of the compound in the basolateral (B) compartment is

measured over time (A-to-B transport).

Conversely, the compound is added to the basolateral side, and its appearance on the

apical side is measured (B-to-A transport).

Sample Analysis: Samples from both compartments are collected at various time points and

analyzed by LC-MS/MS to determine the concentration of N,N-Dimethyl-L-Alanine.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio

(Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux

transporters.

Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of N,N-Dimethyl-L-Alanine to phase I metabolism.

Methodology:

Incubation: N,N-Dimethyl-L-Alanine is incubated with pooled human liver microsomes in

the presence of a NADPH-regenerating system at 37°C.

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
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Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent

(e.g., acetonitrile).

Sample Preparation: The samples are centrifuged to precipitate proteins, and the

supernatant is collected.

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by

LC-MS/MS.

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the

rate of disappearance of the parent compound.

Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of N,N-Dimethyl-L-Alanine bound to plasma proteins.

Methodology:

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two

chambers separated by a semi-permeable membrane.

Sample Preparation: N,N-Dimethyl-L-Alanine is added to plasma (human and relevant

preclinical species).

Dialysis: The plasma containing the compound is placed in one chamber, and buffer is

placed in the other. The system is incubated at 37°C until equilibrium is reached.

Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

LC-MS/MS Analysis: The concentration of N,N-Dimethyl-L-Alanine in both chambers is

determined.

Data Analysis: The percentage of plasma protein binding is calculated based on the

concentration difference between the two chambers.

In Vivo Pharmacokinetic Study in Rodents
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Objective: To determine the in vivo pharmacokinetic parameters of N,N-Dimethyl-L-Alanine
after intravenous and oral administration.

Methodology:

Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered N,N-
Dimethyl-L-Alanine via intravenous (IV) and oral (PO) routes.

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30

minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of N,N-Dimethyl-L-Alanine in the plasma samples is

quantified using a validated LC-MS/MS method.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax,

Tmax, and bioavailability.

Visualizations
Hypothetical Metabolic Pathway of N,N-Dimethyl-L-
Alanine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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